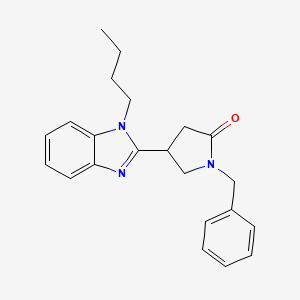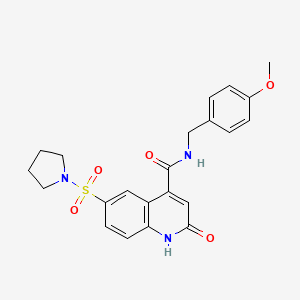
N-(4-methoxybenzyl)-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,2-dihydroquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-METHOXYPHENYL)METHYL]-2-OXO-6-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core with various functional groups attached
Preparation Methods
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-OXO-6-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursorsReaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the quinoline core or other functional groups.
Scientific Research Applications
N-[(4-METHOXYPHENYL)METHYL]-2-OXO-6-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can vary depending on the specific biological context and the target molecule .
Comparison with Similar Compounds
Compared to other similar compounds, N-[(4-METHOXYPHENYL)METHYL]-2-OXO-6-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include those with quinoline cores or pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-ones. These compounds may share some biological activities but differ in their specific interactions and applications .
Properties
Molecular Formula |
C22H23N3O5S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-oxo-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C22H23N3O5S/c1-30-16-6-4-15(5-7-16)14-23-22(27)19-13-21(26)24-20-9-8-17(12-18(19)20)31(28,29)25-10-2-3-11-25/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,23,27)(H,24,26) |
InChI Key |
RRYZUJBNULRSEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC3=C2C=C(C=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11435911.png)
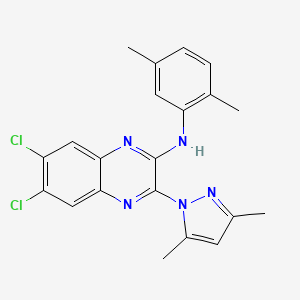
![7-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11435919.png)
![Ethyl 5-cyano-6-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11435925.png)
![3-(4-methylphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11435936.png)
![3-(furan-2-ylmethyl)-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11435937.png)
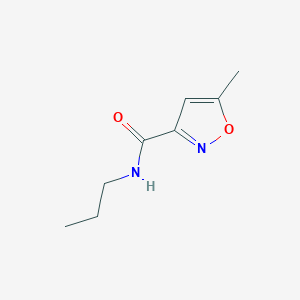
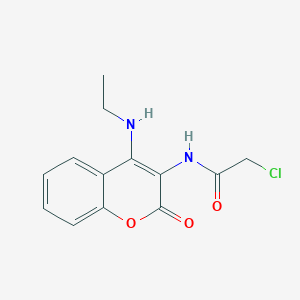
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-diethoxy-N-(propan-2-yl)benzamide](/img/structure/B11435951.png)
![8-(4-bromophenyl)-3-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11435957.png)
![N-(4-Chlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B11435959.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-nitrophenyl)-N-(propan-2-yl)acetamide](/img/structure/B11435967.png)

